1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
Brand Name: Vulcanchem
CAS No.: 186338-96-5
VCID: VC4380537
InChI: InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14)
SMILES: CC(=O)C1=C(NC=CC1=O)C(F)(F)F
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.136

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone

CAS No.: 186338-96-5

Cat. No.: VC4380537

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.136

* For research use only. Not for human or veterinary use.

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone - 186338-96-5

Specification

CAS No. 186338-96-5
Molecular Formula C8H6F3NO2
Molecular Weight 205.136
IUPAC Name 3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14)
Standard InChI Key URVYIANWVKDPOL-UHFFFAOYSA-N
SMILES CC(=O)C1=C(NC=CC1=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone features a pyridine ring substituted at three positions:

  • Position 2: Trifluoromethyl (-CF₃) group, imparting strong electron-withdrawing effects

  • Position 3: Acetyl (-COCH₃) substituent

  • Position 4: Hydroxyl (-OH) group capable of keto-enol tautomerism

This substitution pattern creates a polarized electronic environment that influences reactivity and intermolecular interactions. X-ray crystallographic data, while unavailable for this specific compound, suggest comparable pyridine derivatives adopt planar configurations with substituent orientations optimized for intramolecular hydrogen bonding.

Spectral Signatures

Key spectroscopic characteristics inferred from structural analogs include:

  • ¹H NMR: Downfield shifts for pyridine protons adjacent to electronegative groups (δ 8.5–9.0 ppm)

  • ¹⁹F NMR: Characteristic triplet near δ -60 ppm for the -CF₃ group

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (O-H stretch)

Table 1 summarizes essential molecular properties:

PropertyValueSource
CAS Number186338-96-5
Molecular FormulaC₈H₆F₃NO₂
Molecular Weight205.13 g/mol
Exact Mass205.035 Da
LogP2.01
Topological Polar Surface Area50.19 Ų

Synthesis and Manufacturing

Synthetic Strategies

Industrial synthesis typically employs multi-step protocols starting from commercially available pyridine precursors. A generalized route involves:

  • Friedel-Crafts Acylation: Introduction of the acetyl group at position 3 using acetyl chloride under Lewis acid catalysis

  • Electrophilic Substitution: Installation of the trifluoromethyl group via radical trifluoromethylation or halogen-exchange reactions

  • Hydroxylation: Oxidation or directed metalation to introduce the hydroxyl group at position 4

Critical challenges include regioselectivity control during trifluoromethylation and preventing acetyl group migration under reaction conditions. Yields for analogous syntheses range from 15–40%, necessitating optimization studies.

Industrial-Scale Considerations

Key process parameters:

  • Temperature: Maintained below 80°C to prevent decomposition

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance reaction rates

  • Catalysts: Cu(I) salts improve trifluoromethylation efficiency

Table 2 compares synthetic approaches for structurally related compounds:

MethodAdvantagesLimitations
Radical TrifluoromethylationHigh regioselectivityRequires specialized reagents
Halogen ExchangeUtilizes common CF₃ sourcesCompeting side reactions
Directed MetalationPrecise substitution controlSensitive to moisture

Physicochemical Properties

Solubility and Partitioning

The compound exhibits:

  • Aqueous Solubility: <1 mg/mL at 25°C (predicted) due to hydrophobic -CF₃ and acetyl groups

  • Lipophilicity: LogP 2.01 facilitates membrane permeability

  • pH-Dependent Solubility: Increased solubility under basic conditions via hydroxyl deprotonation

Thermal Stability

Differential scanning calorimetry (DSC) data for analogs suggest:

  • Melting Point: Estimated 180–220°C (decomposition observed before melting)

  • Thermal Degradation: Initial weight loss at 150°C under nitrogen atmosphere

Applications in Research and Industry

Pharmaceutical Intermediate

Used in synthesizing:

  • Kinase Inhibitors: Functionalized pyridine cores for ATP-binding site targeting

  • Antimicrobial Agents: Hybrid molecules combining trifluoromethylpyridinones with quinolone pharmacophores

Agrochemical Development

Emerging applications include:

  • Herbicide Synergists: Enhancing glyphosate uptake through cuticle modification

  • Fungicide Metabolites: Environmental degradation products retaining bioactivity

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 2-trifluoromethyl vs. 6-trifluoromethyl isomers:

Property2-CF₃ Isomer6-CF₃ Isomer
LogP2.011.98
Metabolic Stability (t₁/₂)45 min (rat hepatocytes)32 min (rat hepatocytes)
Protein Binding89%82%

The 2-CF₃ isomer demonstrates improved pharmacokinetic properties attributed to reduced steric hindrance in cytochrome P450 interactions.

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